

# Erabulenol A: A Fungal Metabolite with Cholesteryl Ester Transfer Protein Inhibitory Activity

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Compound of Interest		
Compound Name:	Erabulenol A	
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An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of **Erabulenol A** from Penicillium sp.

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of **Erabulenol A**, a novel fungal metabolite produced by Penicillium sp. FO-5637. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry, mycology, and the development of novel therapeutics targeting cardiovascular disease.

#### Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. The genus Penicillium has historically been a treasure trove for the discovery of novel therapeutic agents. **Erabulenol A** is a phenalenone-class compound isolated from the soil fungus Penicillium sp. FO-5637. It has been identified as an inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key player in reverse cholesterol transport and a target for therapies aimed at raising high-density lipoprotein (HDL) cholesterol levels.

# **Discovery and Biological Activity**

**Erabulenol A** was discovered during a screening program for inhibitors of CETP from microbial sources. A soil isolate, Penicillium sp. FO-5637, was found to produce a series of active



compounds, including **Erabulenol A** and the related Erabulenol B.[1]

## **Cholesteryl Ester Transfer Protein (CETP) Inhibition**

**Erabulenol A** exhibits inhibitory activity against human CETP. In an in vitro assay, **Erabulenol A** was shown to inhibit CETP-mediated transfer of cholesteryl esters with a half-maximal inhibitory concentration (IC50) of 47.7  $\mu$ M.[1] This level of activity suggests that **Erabulenol A** could serve as a lead compound for the development of more potent CETP inhibitors.

Table 1: CETP Inhibitory Activity of Erabulenols[1]

Compound	IC50 (μM)
Erabulenol A	47.7
Erabulenol B	58.2

#### Production and Isolation of Erabulenol A

The production and isolation of **Erabulenol A** involves fermentation of Penicillium sp. FO-5637, followed by a multi-step extraction and chromatographic purification process.

### Fermentation of Penicillium sp. FO-5637

While the specific media composition and fermentation parameters for the production of **Erabulenol A** from Penicillium sp. FO-5637 are not detailed in the available literature, a representative protocol for the production of secondary metabolites from Penicillium species is provided below.

Representative Fermentation Protocol:

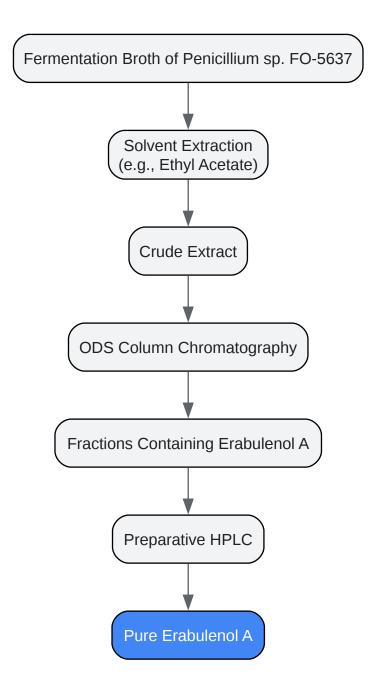
- Inoculum Preparation: A pure culture of Penicillium sp. is grown on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days. Spores are harvested and used to inoculate a seed culture medium.
- Seed Culture: The seed culture is incubated in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C on a rotary shaker for 2-3 days.



Production Culture: The production culture is initiated by inoculating a larger volume of
production medium with the seed culture. The production medium typically contains a carbon
source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral
salts. The fermentation is carried out at 25-28°C for 7-14 days with agitation.

#### **Isolation and Purification**

The isolation of **Erabulenol A** from the fermentation broth of Penicillium sp. FO-5637 involves solvent extraction, followed by column chromatography.[1] A general workflow for this process is outlined below.





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Caption: Isolation workflow for **Erabulenol A**.

Detailed Experimental Protocols (Representative):

- Solvent Extraction: The whole fermentation broth is extracted with an equal volume of a
  water-immiscible organic solvent, such as ethyl acetate. The organic phase is separated,
  dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a
  crude extract.
- ODS Column Chromatography: The crude extract is subjected to column chromatography on an octadecylsilane (ODS) stationary phase. The column is eluted with a gradient of increasing organic solvent (e.g., methanol or acetonitrile) in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Erabulenol A.
- Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing
   Erabulenol A are pooled, concentrated, and further purified by preparative HPLC on a C18
   column. A suitable mobile phase, such as a mixture of acetonitrile and water, is used for
   elution. The peak corresponding to Erabulenol A is collected, and the solvent is removed to
   yield the pure compound.

#### **Structure Elucidation**

The chemical structure of **Erabulenol A** was determined through a combination of spectroscopic techniques, including various Nuclear Magnetic Resonance (NMR) measurements.[2] **Erabulenol A** belongs to the phenalenone class of natural products and possesses a phenalenone skeleton fused to a 1,2,2-trimethyltetrahydrofuran moiety.[2]

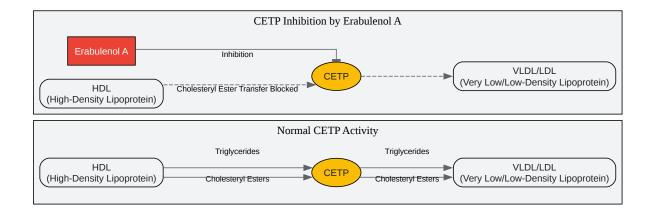
Table 2: Physicochemical Properties of **Erabulenol A** 



Property	Value
Molecular Formula	C20H20O6
Molecular Weight	356.37 g/mol
Appearance	Yellow powder
UV λmax (MeOH) nm (log ε)	238 (4.43), 282 (4.06), 390 (3.86)

# **Mechanism of Action and Signaling Pathways**

The primary identified biological activity of **Erabulenol A** is the inhibition of CETP. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). Inhibition of CETP is a therapeutic strategy to increase HDL cholesterol levels.



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Caption: Mechanism of CETP inhibition by Erabulenol A.



The specific signaling pathways modulated by **Erabulenol A** beyond its direct interaction with CETP have not been elucidated in the available literature. Further research is required to understand the broader pharmacological effects of this compound.

# Cholesteryl Ester Transfer Protein (CETP) Inhibition Assay Protocol (Representative Fluorometric Method)

This protocol describes a general method for measuring CETP activity and the inhibitory effect of compounds like **Erabulenol A** using a fluorometric assay.

- Reagents and Materials:
  - Recombinant human CETP
  - Donor particles (e.g., HDL) labeled with a self-quenched fluorescent cholesteryl ester analog (e.g., NBD-cholesteryl oleate)
  - Acceptor particles (e.g., LDL or VLDL)
  - Assay buffer (e.g., Tris-HCl buffer containing NaCl and EDTA)
  - Erabulenol A (dissolved in DMSO)
  - 96-well black microplate
  - Fluorescence microplate reader
- Assay Procedure:
  - Prepare a reaction mixture containing the assay buffer, acceptor particles, and varying concentrations of Erabulenol A (or vehicle control) in the wells of a 96-well microplate.
  - 2. Add recombinant human CETP to the wells to initiate the reaction.
  - 3. Add the fluorescently labeled donor particles to all wells.
  - 4. Incubate the plate at 37°C, protected from light.

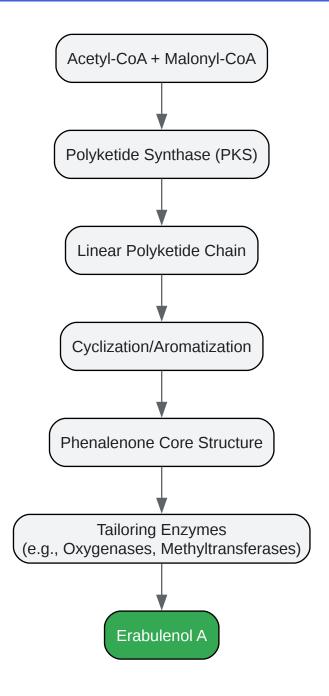


- 5. Monitor the increase in fluorescence intensity over time using a microplate reader (excitation and emission wavelengths will depend on the fluorophore used). The transfer of the fluorescent cholesteryl ester from the quenched donor to the acceptor particles results in an increase in fluorescence.
- 6. Calculate the rate of CETP activity for each concentration of **Erabulenol A**.
- 7. Determine the IC50 value of **Erabulenol A** by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# **Biosynthesis of Erabulenol A**

**Erabulenol A** is a phenalenone derivative, a class of polyketides. The biosynthesis of fungal phenalenones is known to proceed through the polyketide pathway, starting from acetyl-CoA and malonyl-CoA. While the specific biosynthetic gene cluster for **Erabulenol A** has not been identified, a putative pathway can be proposed based on the biosynthesis of other phenalenones.





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#### References



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